1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals . This compound is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary targets of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s molecular weight is 231.3, and its molecular formula is C14H17NO2 , which may influence its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of This compound Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of biologically active compounds . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 in intestinal immune cells . This interaction leads to the activation of downstream signaling pathways, resulting in various cellular responses. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors . Additionally, this compound can be directed to the mitochondria, influencing mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves several steps. One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with an appropriate alkylating agent . The reaction conditions typically involve the use of a base such as piperidine in an organic solvent like ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
5-Methoxy-1H-indole-3-carbaldehyde: Lacks the isobutyl group, which may result in different biological activities and reactivity.
1H-Indole-3-carbaldehyde: The parent compound without any substituents, used as a common precursor in the synthesis of various indole derivatives.
1-Isobutyl-1H-indole-3-carbaldehyde: Similar structure but without the methoxy group, which can affect its chemical properties and applications.
These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.
Properties
IUPAC Name |
5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLRAZNAZXVET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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